molecular formula C11H13N5O2 B14476544 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- CAS No. 65873-76-9

2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy-

Cat. No.: B14476544
CAS No.: 65873-76-9
M. Wt: 247.25 g/mol
InChI Key: OISSHKSLLJWEQB-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a pyrimidinylmethyl group and a methoxy group. Its molecular formula is C11H12N4O3, and it is known for its potential in medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of 2(1H)-pyridinone with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The industrial process is designed to maximize efficiency and minimize waste, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a cellular process.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Diamino-5-pyrimidinyl)methyl]-1,2,3-benzenetriol
  • 5-[(2,4-Diamino-5-pyrimidinyl)oxy]-4-isopropyl-2-methoxybenzenesulfonamide
  • 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol

Uniqueness

2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- stands out due to its specific substitution pattern and the presence of both pyridinone and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

65873-76-9

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C11H13N5O2/c1-18-8-3-6(4-14-10(8)17)2-7-5-15-11(13)16-9(7)12/h3-5H,2H2,1H3,(H,14,17)(H4,12,13,15,16)

InChI Key

OISSHKSLLJWEQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CNC1=O)CC2=CN=C(N=C2N)N

Origin of Product

United States

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